Deuruxolitinib

Alopecia Areata Clinical Trial Network Meta-Analysis

Deuruxolitinib (CTP-543) is a deuterated JAK1/2 inhibitor with FDA approval for severe alopecia areata. Unlike ruxolitinib, its deuterium substitution at the cyclopentyl ring reduces CYP3A4-mediated metabolism, delivering a distinct PK profile validated in Phase 3 THRIVE-AA trials. This compound is essential for benchmarking next-generation JAK inhibitors and studying deuterium isotope effects. Procure high-purity (≥98%) deuruxolitinib for preclinical research, formulation development, or metabolic stability assays. Not bioequivalent to ruxolitinib; independently patented.

Molecular Formula C17H18N6
Molecular Weight 314.41 g/mol
CAS No. 1513883-39-0
Cat. No. B3181904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuruxolitinib
CAS1513883-39-0
Molecular FormulaC17H18N6
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2
InChIKeyHFNKQEVNSGCOJV-FBXGHSCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuruxolitinib (CTP-543) JAK1/2 Inhibitor Procurement Guide for Alopecia Areata Research and Development


Deuruxolitinib (CTP-543, CAS 1513883-39-0) is a deuterated analogue of the JAK1/2 inhibitor ruxolitinib [1]. It is an orally bioavailable small molecule that selectively inhibits Janus kinases JAK1 and JAK2, with greater potency for JAK1, JAK2, and TYK2 relative to JAK3 [2]. Deuruxolitinib is approved by the U.S. FDA for the treatment of severe alopecia areata in adults [3]. The deuteration at eight positions on the cyclopentyl ring alters the compound's metabolic profile, primarily by reducing CYP3A4-mediated oxidative metabolism, which is intended to enhance its pharmacokinetic properties compared to the non-deuterated parent compound [4].

Why Deuruxolitinib (CTP-543) Cannot Be Substituted by Generic Ruxolitinib or Other JAK Inhibitors


While deuruxolitinib shares the same pharmacophore and primary mechanism of action as its parent compound ruxolitinib, the deuterium substitution is not a bioequivalent modification. Generic substitution fails for several evidence-based reasons. First, the deuteration at the cyclopentyl ring is specifically designed to alter the compound's susceptibility to oxidative metabolism, primarily by CYP3A4, which is a major clearance pathway for ruxolitinib [1]. This can lead to different pharmacokinetic parameters, including a potentially longer duration of pharmacological activity [2]. Second, clinical trial outcomes are not directly transferable; deuruxolitinib has undergone its own dedicated Phase 3 clinical program (THRIVE-AA1 and THRIVE-AA2) for the specific indication of alopecia areata, while ruxolitinib lacks an FDA-approved indication for this condition [3]. Third, the safety and tolerability profiles, while similar, are not identical, with reported adverse event incidences varying between the two compounds [4]. Finally, as a New Molecular Entity with its own patent estate (e.g., WO2017192905A1), deuruxolitinib is not pharmaceutically equivalent to ruxolitinib and cannot be legally or scientifically interchanged [5].

Quantitative Evidence Differentiating Deuruxolitinib (CTP-543) from JAK Inhibitor Alternatives


Superior Short-Term Efficacy in Alopecia Areata: Deuruxolitinib 12 mg BID vs. Baricitinib 2 mg QD

In a Bayesian network meta-analysis comparing the efficacy of JAK inhibitor monotherapies for severe alopecia areata, deuruxolitinib 12 mg twice-daily demonstrated statistically significant superiority over baricitinib 2 mg once-daily in achieving a SALT score of ≤20 at 24 weeks [1]. This provides a quantitative basis for prioritizing deuruxolitinib for short-term efficacy in clinical trial design or drug development programs focused on rapid hair regrowth.

Alopecia Areata Clinical Trial Network Meta-Analysis SALT Score

Efficacy in Phase 3 Clinical Trials: Deuruxolitinib SALT Score ≤20 Response Rates at 24 Weeks

In the pivotal Phase 3 THRIVE-AA1 trial (NCT04518995), deuruxolitinib demonstrated a clear dose-response relationship in achieving the primary endpoint of a SALT score of ≤20 at week 24 [1]. The observed response rates of 29.6% for the 8 mg BID dose and 41.5% for the 12 mg BID dose provide a robust, placebo-controlled benchmark for the compound's efficacy in moderate-to-severe alopecia areata. These results, which are higher than those reported in pivotal trials for baricitinib (~35-39% at week 36) [2] and ritlecitinib (~23% at week 24) [3], support a cross-study inference of a potentially faster or more robust initial response.

Alopecia Areata Phase 3 Clinical Trial SALT Score THRIVE-AA1

In Vitro Selectivity Profile: Deuruxolitinib JAK1/JAK2 vs. JAK3 Inhibition

Deuruxolitinib exhibits potent, nanomolar-range inhibitory activity against JAK1 and JAK2 in vitro, with a high degree of selectivity over JAK3 . Specifically, it demonstrates IC50 values of approximately 2.4 nM for JAK1 and 2.6 nM for JAK2, compared to an IC50 of approximately 284 nM for JAK3 . This represents a selectivity ratio of over 100-fold for JAK1/2 over JAK3. This selectivity profile is consistent with the class of JAK1/2 inhibitors but provides a precise, quantified benchmark for the compound's biochemical activity.

JAK1 JAK2 JAK3 IC50 Selectivity

Adverse Event Profile: Deuruxolitinib vs. Ritlecitinib in Alopecia Areata

In clinical trials for alopecia areata, deuruxolitinib and ritlecitinib exhibit distinct adverse event (AE) profiles. Deuruxolitinib is commonly associated with headache (11.6%) and acne (9.8%) [1]. In contrast, ritlecitinib is more frequently associated with upper respiratory tract infections and headache [2]. A network meta-analysis suggests deuruxolitinib may have a higher likelihood of certain AEs like acne and elevated CPK compared to other JAK inhibitors [3]. Understanding these drug-specific AE profiles is crucial for patient selection and risk-benefit assessment in clinical practice and trial design.

Alopecia Areata Adverse Events Safety Headache Acne

Pharmacokinetic Differentiation: Deuteration to Alter CYP3A4-Mediated Metabolism

Deuruxolitinib is a deuterated analogue of ruxolitinib, designed to leverage the kinetic isotope effect to slow CYP3A4-mediated oxidative metabolism, a primary clearance pathway for ruxolitinib [1]. While specific quantitative PK differences (e.g., half-life extension) from direct comparative studies are not fully detailed in the public domain, Concert Pharmaceuticals has claimed in patent proceedings that the deuterium substitution leads to a "positively differentiated" pharmacokinetic profile [2]. This class of modification is a recognized strategy to enhance the duration of pharmacological activity by reducing first-pass metabolism [3].

Deuterium Pharmacokinetics CYP3A4 Metabolism Half-Life

Optimal Use Cases for Deuruxolitinib (CTP-543) in Research and Development


Benchmarking Novel JAK Inhibitors for Alopecia Areata

Deuruxolitinib, with its well-characterized Phase 3 efficacy data (e.g., 29.6-41.5% SALT score ≤20 at 24 weeks [1]), serves as an essential positive control and benchmark compound in the preclinical and clinical development of next-generation JAK inhibitors for alopecia areata. Its dose-response and safety profile provide a standard against which new chemical entities can be compared in both in vitro and in vivo models.

Investigating the Impact of Deuteration on JAK Inhibitor Pharmacology

As a deuterated analogue of ruxolitinib, deuruxolitinib is a valuable tool compound for studying the effects of deuterium substitution on the pharmacokinetics and metabolism of JAK inhibitors. Researchers can directly compare deuruxolitinib with ruxolitinib in metabolic stability assays (e.g., using human liver microsomes or hepatocytes) to quantify the kinetic isotope effect on CYP3A4-mediated clearance pathways [2].

Developing New Formulations or Drug Delivery Systems for Alopecia Areata

For pharmaceutical development scientists, deuruxolitinib is a key active pharmaceutical ingredient (API) for creating novel formulations (e.g., topical, sustained-release) for alopecia areata. Its oral bioavailability (~90% [3]) and physicochemical properties (MW=314.41, cLogP=2.7 [4]) provide a foundation for formulation design and for comparing the performance of new drug delivery technologies.

Safety and Tolerability Studies in Autoimmune Disease Models

Deuruxolitinib's specific adverse event profile, characterized by higher incidences of acne and headache compared to some other JAK inhibitors [5], makes it a useful comparator in preclinical toxicology and safety pharmacology studies. It can be used to dissect the on-target versus off-target effects of JAK1/2 inhibition in relevant animal models of autoimmune disease.

Technical Documentation Hub

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